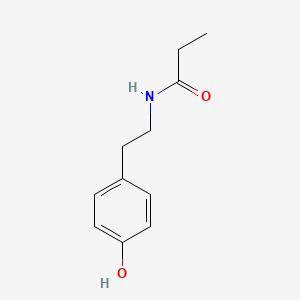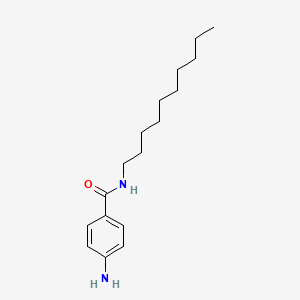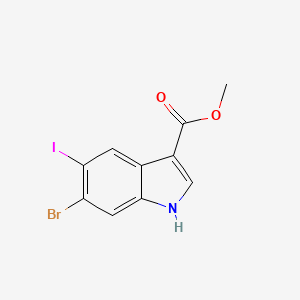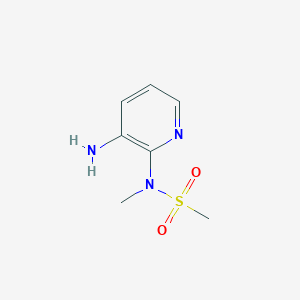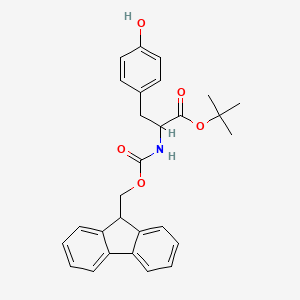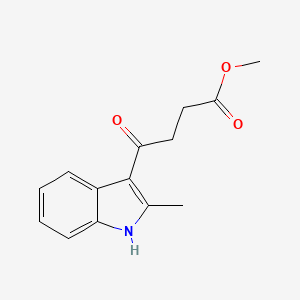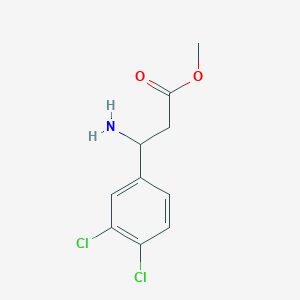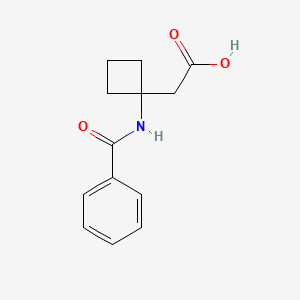
Benzenethiol, 4-isocyanato-
Vue d'ensemble
Description
Benzenethiol, 4-isocyanato- is an organic compound characterized by the presence of both isocyanate and thiol functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 4-isocyanato- typically involves the reaction of 4-aminobenzenethiol with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the selective formation of the isocyanate group without affecting the thiol group. The general reaction can be represented as follows:
4-Aminobenzenethiol+Phosgene→Benzenethiol, 4-isocyanato-+HCl
Industrial Production Methods: In industrial settings, the production of Benzenethiol, 4-isocyanato- may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of protective atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenethiol, 4-isocyanato- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ethanol or aniline can be used under mild conditions to form the corresponding substitution products.
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Urethanes and Ureas: Formed by the reaction of the isocyanate group with alcohols or amines.
Applications De Recherche Scientifique
Benzenethiol, 4-isocyanato- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of Benzenethiol, 4-isocyanato- involves its reactive isocyanate and thiol groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids, which can further interact with other molecules.
Molecular Targets and Pathways:
Isocyanate Group: Targets nucleophilic sites in molecules, forming covalent bonds.
Thiol Group: Participates in redox reactions, influencing the redox state of biological systems.
Comparaison Avec Des Composés Similaires
4-Isothiocyanatobenzene-1-thiol: Similar structure but with an isothiocyanate group instead of an isocyanate group.
4-Nitrobenzenethiol: Contains a nitro group instead of an isocyanate group.
4-Aminobenzenethiol: Precursor to Benzenethiol, 4-isocyanato- with an amino group.
Uniqueness: Benzenethiol, 4-isocyanato- is unique due to the presence of both isocyanate and thiol groups, which provide a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
54528-30-2 |
|---|---|
Formule moléculaire |
C7H5NOS |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
4-isocyanatobenzenethiol |
InChI |
InChI=1S/C7H5NOS/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H |
Clé InChI |
BPZYWIXVIGKGSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C=O)S |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
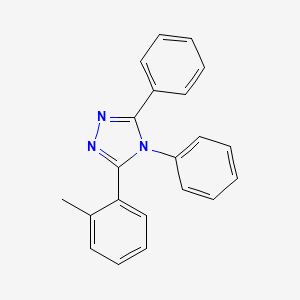
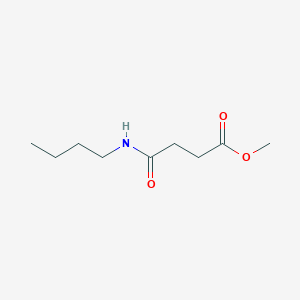
![6,8-Dichloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8705267.png)
